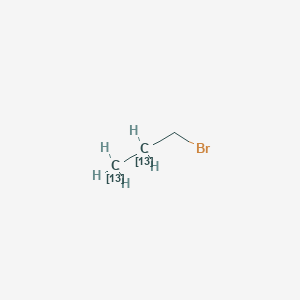
(R)-2-Aminopropan-1-ol-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Aminopropan-1-ol-13C3 is a chiral amino alcohol compound that contains three carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminopropan-1-ol-13C3 typically involves the use of isotopically labeled precursors. One common method is the reduction of ®-2-Nitropropane-1-ol-13C3 using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
Industrial production of ®-2-Aminopropan-1-ol-13C3 may involve large-scale synthesis using similar reduction methods but with optimized reaction conditions for higher yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired isotopically labeled compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminopropan-1-ol-13C3 undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form primary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ®-2-Aminopropanal-13C3 or ®-2-Aminopropanone-13C3.
Reduction: Formation of ®-1-Aminopropan-1-ol-13C3.
Substitution: Formation of ®-2-Chloropropan-1-ol-13C3.
Scientific Research Applications
®-2-Aminopropan-1-ol-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopically labeled compounds in biological systems.
Medicine: Utilized in the development of isotopically labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and in the development of new materials with specific isotopic labeling.
Mechanism of Action
The mechanism of action of ®-2-Aminopropan-1-ol-13C3 involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for detailed studies of its metabolic pathways and the identification of specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Aminopropan-1-ol
- (S)-2-Aminopropan-1-ol
- ®-2-Aminobutan-1-ol
Uniqueness
®-2-Aminopropan-1-ol-13C3 is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research applications.
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
78.088 g/mol |
IUPAC Name |
(2R)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1/i1+1,2+1,3+1 |
InChI Key |
BKMMTJMQCTUHRP-NOJZMAGESA-N |
Isomeric SMILES |
[13CH3][13C@H]([13CH2]O)N |
Canonical SMILES |
CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)









